5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl
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Overview
Description
5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl is a synthetic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features an ethoxy(oxo)methane group and a fluorophenyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenylamine with ethoxy(oxo)methane in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar compounds to 5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl include other benzodiazoles with different substituents. For example:
2-(4-Fluorophenyl)-1H-1,3-benzodiazol-1-yl: Lacks the ethoxy(oxo)methane group but shares the benzodiazole and fluorophenyl structure.
5-[Methoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl: Similar structure but with a methoxy group instead of an ethoxy group.
These compounds share similar chemical properties but may exhibit different biological activities and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C16H13FN2O2 |
---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
ethyl 2-(4-fluorophenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C16H13FN2O2/c1-2-21-16(20)11-5-8-13-14(9-11)19-15(18-13)10-3-6-12(17)7-4-10/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
ISDAPOXBTSOCAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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